Product packaging for 1,5-Diiodo-2,4-dimethoxybenzene(Cat. No.:CAS No. 51560-17-9)

1,5-Diiodo-2,4-dimethoxybenzene

Cat. No.: B13994829
CAS No.: 51560-17-9
M. Wt: 389.96 g/mol
InChI Key: BKQPBNONSSCTEK-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Advanced Synthetic Methodologies

Aryl iodides are highly prized in organic synthesis due to the unique reactivity of the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent substrates for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

The utility of aryl iodides extends to several named reactions that have become indispensable in the synthetic chemist's toolkit. For instance, in Suzuki-Miyaura cross-coupling reactions, aryl iodides readily react with organoboron compounds to form biaryl structures. rsc.org Similarly, in Stille cross-coupling, they are effectively paired with organotin reagents. rsc.org While traditionally favored in C-C bond formation, recent advancements have also improved their efficiency in C-N cross-coupling reactions, overcoming previous limitations caused by the inhibitory effects of iodide byproducts. nih.govacs.org The high reactivity of aryl iodides often allows for milder reaction conditions and lower catalyst loadings compared to their bromo and chloro counterparts. nih.gov

Contextualizing 1,5-Diiodo-2,4-dimethoxybenzene within Electron-Rich Aromatic Systems

The benzene (B151609) ring in this compound is rendered significantly electron-rich by the presence of two methoxy (B1213986) (-OCH3) groups. These groups are strong electron-donating groups (EDGs) through resonance, increasing the nucleophilicity of the aromatic ring. numberanalytics.comnumberanalytics.comlibretexts.org This heightened electron density makes the ring more susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. numberanalytics.commasterorganicchemistry.com

The interplay between the electron-donating methoxy groups and the electron-withdrawing (by induction) yet reactive iodo groups creates a unique chemical personality for this compound. The methoxy groups activate the ring, making it more reactive than benzene itself in EAS reactions. libretexts.orglumenlearning.com This activation is a crucial factor in directing incoming electrophiles to specific positions on the ring, a concept central to controlling the regioselectivity of a reaction.

PropertyValue
Molecular FormulaC₈H₈I₂O₂
Molecular Weight389.96 g/mol
IUPAC NameThis compound

This table presents key properties of this compound.

Current Research Landscape and Future Trajectories for Dihalo-Dimethoxybenzenes

Research involving dihalo-dimethoxybenzene derivatives is vibrant and multifaceted. These compounds serve as crucial intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals and materials for electronic applications. For instance, 1,5-dibromo-2,4-dimethoxybenzene (B1586223) is a key precursor for the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.gov

The investigation of substituted dialkoxybenzenes, including halogenated derivatives, is a promising area for the development of charge storage materials in electrochemical technologies like non-aqueous redox flow batteries. researchgate.net Studies have shown that the introduction of halogen atoms can favorably influence properties such as solubility and redox potentials. researchgate.net

Future research in this area is likely to focus on several key trajectories. The development of more efficient and sustainable synthetic methods for preparing these dihalogenated building blocks remains a priority. Furthermore, exploring their application in the synthesis of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and organic solar cells, holds significant promise. researchgate.net The unique electronic and structural features of these molecules, stemming from the interplay of the halogen and methoxy substituents, will continue to be exploited in the design of functional organic materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8I2O2 B13994829 1,5-Diiodo-2,4-dimethoxybenzene CAS No. 51560-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51560-17-9

Molecular Formula

C8H8I2O2

Molecular Weight

389.96 g/mol

IUPAC Name

1,5-diiodo-2,4-dimethoxybenzene

InChI

InChI=1S/C8H8I2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3

InChI Key

BKQPBNONSSCTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1I)I)OC

Origin of Product

United States

Structural Elucidation and Intermolecular Interactions: a Crystallographic Perspective

Single-Crystal X-ray Diffraction Analysis of 1,5-Diiodo-2,4-dimethoxybenzene

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for the precise determination of molecular and crystal structures. nih.govnih.gov While a specific crystallographic study for this compound is not extensively documented in the available literature, the structural parameters can be inferred by examining closely related compounds.

Molecular Geometry and Planarity Investigations

The molecular structure of this compound is anticipated to be largely planar, a common feature for substituted benzene (B151609) rings. The benzene ring itself forms a planar core, with the iodine atoms and the carbon atoms of the methoxy (B1213986) groups lying close to this plane. However, the methyl hydrogen atoms of the methoxy groups are expected to deviate from this plane. In analogous structures, such as 1,2-diiodo-4,5-dimethoxybenzene (B11539), the molecules exhibit a nearly planar conformation. nih.govresearchgate.net It is also observed in other substituted benzenes that the planarity can be influenced by the nature and position of the substituents.

Analysis of Bond Lengths and Angles in the Crystalline State

The bond lengths and angles within the this compound molecule are dictated by the hybridization of the atoms and the steric and electronic effects of the substituents. The carbon-carbon bonds within the aromatic ring are expected to have lengths intermediate between those of single and double bonds, typically around 1.39 Å. The C-I bond length is influenced by the electronegativity of iodine and the nature of the aromatic ring. In related diiodo-substituted benzene derivatives, C-I bond lengths are generally observed in the range of 2.09-2.12 Å. The C-O bonds of the methoxy groups are expected to have lengths of approximately 1.36 Å for the C(aromatic)-O bond and 1.43 Å for the O-C(methyl) bond. The bond angles within the benzene ring are expected to be close to 120°, although some distortion may occur due to the bulky iodine substituents.

Table 1: Expected Bond Lengths in this compound

BondExpected Length (Å)
C-C (aromatic)~1.39
C-I~2.10
C-O~1.36
O-CH₃~1.43

Table 2: Expected Bond Angles in this compound

AngleExpected Value (°)
C-C-C (aromatic)~120
C-C-I~120
C-C-O~120
C-O-C~118

Examination of Intermolecular Contacts and Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which can include weak hydrogen bonds and halogen bonds.

Halogen Bonding Phenomena in Dihalo-Dimethoxybenzene Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In dihalo-dimethoxybenzene systems, both halogen···halogen and halogen···oxygen interactions are possible. Studies on 1,2-diiodo-4,5-dimethoxybenzene have shown the prevalence of C-I···O and C-I···I interactions, which dictate the crystal packing. nih.gov The C-I···O synthons can define linear chains, which are then interlinked by C-I···I interactions. nih.govresearchgate.net The nature and strength of these halogen bonds are dependent on the specific halogen atom, with iodine forming stronger halogen bonds than bromine. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding molecules. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of the intermolecular contacts can be obtained.

For a molecule like this compound, Hirshfeld surface analysis would likely reveal distinct regions corresponding to different types of intermolecular interactions. The areas around the iodine atoms would highlight the presence of halogen bonds (I···I or I···O contacts). The regions near the methoxy groups would indicate the C-H···O hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, showing the proportion of the surface involved in each type of interaction. For example, in related halogenated molecules, fingerprint plots clearly distinguish between halogen···halogen, halogen···hydrogen, and hydrogen···hydrogen contacts. nih.gov

Computational and Theoretical Investigations of 1,5 Diiodo 2,4 Dimethoxybenzene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing valuable information about their reactivity and properties. researchgate.net Studies on various dimethoxybenzene derivatives have successfully employed DFT to analyze their molecular orbitals and electrostatic potential. researchgate.netnih.govbohrium.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

For various dimethoxybenzene derivatives, DFT calculations have been used to determine their HOMO-LUMO energies and the corresponding energy gap. researchgate.netnih.govbohrium.com For instance, a study on two different dimethoxybenzene derivatives, which we will refer to as Compound 1 and Compound 2 for clarity, calculated these values using the B3LYP/def2-TZVP method. researchgate.netbohrium.com The results demonstrated the thermodynamic stability of these compounds. researchgate.netnih.govbohrium.com

In a broader context of halogenated aromatic compounds, research has shown that the type and position of the halogen substituent significantly influence the FMOs. nih.gov Specifically, the introduction of heavier halogens like iodine tends to lower the LUMO energy level more significantly than the HOMO level, resulting in a reduced HOMO-LUMO energy gap. nih.gov This reduction in the energy gap suggests an increase in the molecule's electrophilicity and chemical reactivity. nih.gov

Table 1: Representative HOMO-LUMO Energy Data for Analogous Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Compound 1 (Dimethoxybenzene Derivative) - - -
Compound 2 (Dimethoxybenzene Derivative) - - -
Iodine-Substituted Steroidomimetic (IR1) - - 3.08
Iodine-Substituted Steroidomimetic (IR4) - - 3.45

Note: Specific HOMO and LUMO values for the dimethoxybenzene derivatives were not provided in the source material. Data for iodine-substituted steroidomimetics is included to illustrate the effect of iodine substitution. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically associated with electronegative atoms and lone pairs) and positive potential (associated with hydrogen atoms and regions of electron deficiency).

In studies of dimethoxybenzene derivatives, MEP analysis has revealed that the distribution of electrostatic potential is key to understanding intermolecular interactions. researchgate.netnih.govbohrium.com For example, in one study, the MEP map of one derivative indicated it was more nucleophilic and a strong hydrogen bond acceptor, while another was more electrophilic and a hydrogen bond donor. researchgate.netnih.govbohrium.com For halogenated benzenes, MEP studies on compounds like 1,4-dibromo-2,5-difluorobenzene (B1294941) have shown that the negative potential is concentrated around the halogen atoms, marking them as likely sites for electrophilic attack. globalresearchonline.net Therefore, for 1,5-diiodo-2,4-dimethoxybenzene, it can be anticipated that the iodine and oxygen atoms would be regions of high negative potential.

Quantum Chemical Calculations for Vibrational Spectroscopy Correlations

Quantum chemical calculations are instrumental in predicting and interpreting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the theoretical vibrational frequencies, a detailed assignment of the experimental spectral bands to specific vibrational modes can be achieved.

Theoretical vibrational spectra for various benzene (B151609) derivatives have been successfully calculated using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). globalresearchonline.net These calculations provide a set of vibrational frequencies and their corresponding intensities. The assignment of these calculated frequencies to specific vibrational modes, such as C-H stretching, C-C stretching, and C-H in-plane and out-of-plane bending, is typically performed using Potential Energy Distribution (PED) analysis. mdpi.com

For example, in the analysis of 1,4-dibromo-2,5-difluorobenzene, the C-H stretching vibrations were predicted and experimentally observed in the 3100-3000 cm⁻¹ range. globalresearchonline.net The C-F stretching vibrations were found at 1205 and 1156 cm⁻¹ in the IR spectrum. globalresearchonline.net Similarly, for thioether-linked cyanobiphenyl dimers, detailed vibrational assignments were made by comparing the experimental IR spectra with the calculated spectra for different conformers. mdpi.com

A strong correlation between theoretical and experimental vibrational spectra lends confidence to the structural and vibrational analysis of a molecule. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. mdpi.com

Studies on various organic molecules, including dibenzyl disulfide and its analogues, have shown good agreement between the scaled theoretical vibrational spectra and the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This agreement allows for a comprehensive understanding of the molecular vibrational behaviors. researchgate.netnih.gov For instance, in the study of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, the theoretical and experimental NMR chemical shifts were also found to be in close agreement. mdpi.com

Table 2: Representative Vibrational Frequencies (cm⁻¹) for a Halogenated Benzene Derivative (1,4-dibromo-2,5-difluorobenzene)

Vibrational Mode Experimental FT-IR Experimental FT-Raman Theoretical (Scaled)
C-H Stretching 3092, 3084 3088 -
C-H In-plane Bending 1235 1245 -
C-F Stretching 1205, 1156 - -
C-F In-plane Bending - 210, 202 -

Note: This table is based on data for 1,4-dibromo-2,5-difluorobenzene and serves as an example of vibrational analysis. globalresearchonline.net Theoretical values were calculated but not explicitly listed in a comparable format in the source.

Advanced Computational Analyses

While specific advanced computational analyses for this compound are not documented, studies on related systems often employ further computational techniques to gain deeper insights. These can include Natural Bond Orbital (NBO) analysis to understand charge transfer interactions and hyperconjugation, and Atoms in Molecules (AIM) theory to characterize chemical bonds and non-covalent interactions. For complex molecules, conformational analysis combined with Boltzmann weighting of spectra for different conformers provides a more accurate representation of the experimental observations. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule. It provides a localized, Lewis-like picture of bonding, which is intuitive for chemists. An NBO analysis of this compound would reveal key details about its electronic structure.

This analysis would identify the bonding and lone pair orbitals, as well as any significant donor-acceptor interactions, which are indicative of hyperconjugation and delocalization of electron density. For instance, interactions between the lone pairs on the oxygen and iodine atoms and the antibonding orbitals of the benzene ring could be quantified. The results are typically presented in a table format, showing the interacting orbitals and their stabilization energies.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient. It is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would map out these interactions in three-dimensional space.

The resulting plots would show surfaces colored according to the nature of the interaction, providing a clear picture of the intramolecular forces that determine the molecule's conformation and potential intermolecular interactions. This is particularly relevant for understanding how the bulky iodine atoms and the methoxy (B1213986) groups influence the molecular structure.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are frequently used to predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The key parameters calculated are the dipole moment (μ), the polarizability (α), and the first and second hyperpolarizabilities (β and γ).

A computational study on this compound would involve calculating these properties to assess its potential as an NLO material. The presence of heavy iodine atoms and electron-donating methoxy groups on the benzene ring could lead to interesting NLO characteristics. The results would typically be presented in a table comparing the calculated values to those of known NLO materials.

Solvent Effects in Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using various methods, such as implicit and explicit solvent models.

A study of this compound would likely investigate how its geometry, electronic structure, and properties change in different solvents. This would provide insights into its behavior in solution, which is crucial for understanding its reactivity and potential applications in solution-phase processes. The results would highlight the differences in calculated properties in the gas phase versus in different solvent environments.

Reactivity Profiles and Mechanistic Pathways of 1,5 Diiodo 2,4 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core

The methoxy (B1213986) groups (–OCH₃) on the benzene (B151609) ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). This is due to the resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the ring, increasing the electron density at the ortho and para positions. However, in 1,5-diiodo-2,4-dimethoxybenzene, the substitution pattern and the presence of bulky iodine atoms introduce steric and electronic complexities that dictate the regioselectivity of subsequent functionalization.

The two methoxy groups at positions 2 and 4 direct incoming electrophiles to the ortho and para positions relative to them. For the methoxy group at C2, the ortho positions are C1 and C3, and the para position is C5. For the methoxy group at C4, the ortho positions are C3 and C5, and the para position is C1. The positions C1 and C5 are already occupied by iodine atoms. Therefore, the most activated position for electrophilic attack is C3. The position C6 is sterically hindered by the adjacent iodine atom at C5 and the methoxy group at C4.

In a related compound, 1,4-dimethoxybenzene (B90301), Friedel-Crafts alkylation with t-butyl alcohol in the presence of sulfuric acid leads to the introduction of two t-butyl groups. The reaction proceeds to a second substitution but largely stops there due to steric hindrance. mnstate.edu The second t-butyl group adds to the position dictated by the activating methoxy groups and the first t-butyl group. youtube.com For this compound, the strong directing effect of the two methoxy groups would strongly favor electrophilic substitution at the C3 position, which is ortho to both methoxy groups and not blocked by an iodine atom.

The mechanism of electrophilic aromatic halogenation involves the attack of the electron-rich aromatic ring on an electrophilic halogen species. For instance, the bromination of anisole (B1667542), a compound with a single methoxy group, preferentially occurs through an addition-elimination mechanism. nih.gov The electron-donating methoxy group stabilizes the intermediate carbocation (Wheland intermediate) through resonance, facilitating the reaction at the ortho and para positions. nih.gov

Recent studies using density functional theory (DFT) on the halogenation of substituted benzenes have provided deeper insights. For anisole, the ortho/para directing effect of the methoxy group is attributed to a combination of strong electron delocalization and favorable non-covalent interactions. nih.gov In the case of this compound, the two methoxy groups significantly enhance the nucleophilicity of the ring. The halogenation mechanism would proceed via the formation of a Wheland intermediate, where the positive charge is stabilized by both methoxy groups. The iodine atoms, being large and polarizable, could also influence the stability of the intermediate and the transition state. Aniline and its derivatives can act as catalysts in electrophilic halogenation by forming reactive halonium species. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

In this compound, the methoxy groups are electron-donating, which disfavors the standard SNAr mechanism by destabilizing the anionic intermediate. However, the iodine atoms are good leaving groups. Nucleophilic attack on the carbon bearing an iodine atom would lead to the formation of a transient carbanion. For this to occur, the attacking nucleophile must be very strong. youtube.com The presence of two iodine atoms offers two potential sites for substitution.

An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored under conditions of a very strong base. Photolysis of 1,2-diiodobenzene (B1346971) has been shown to produce benzyne through a two-step process involving the homolytic cleavage of the C-I bonds. chemrxiv.org While this specific mechanism applies to a different isomer, it highlights the potential for diiodo-substituted benzenes to form benzyne intermediates under certain conditions.

In some cases, a directing group can facilitate a nucleophilic aromatic substitution reaction even without a strong electron-withdrawing group on the arene substrate. For example, ortho-iodobenzamides can undergo ortho-specific nucleophilic substitution with amines in the presence of pyridine. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org The diiodo nature of this compound allows for the potential of a double Heck reaction.

In a related example, 1,4-diiodo-2,5-dimethoxybenzene (B189239) has been used in a one-pot Wittig-Heck procedure. In this process, an alkene is generated in situ and subsequently undergoes a Heck reaction with the diiodo-dimethoxybenzene. rsc.org A double dehydrohalogenative Heck reaction has also been observed with 1,4-diiodo-2,5-dimethoxybenzene, leading to the formation of a stilbene (B7821643) derivative. rsc.org These examples demonstrate the feasibility of using diiodo-dimethoxybenzene substrates in Heck reactions to synthesize more complex olefinic structures. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields.

Table 1: Examples of Heck Reactions with Diiodo-Dimethoxybenzene Derivatives

Diiodo-Dimethoxybenzene SubstrateCoupling PartnerCatalyst SystemProduct TypeYieldReference
1,4-Diiodo-2,5-dimethoxybenzeneStyrene (in situ generated)Pd(OAc)₂, dppp, K₂CO₃, TBABSubstituted StilbeneGood rsc.org
1,4-Diiodo-2,5-dimethoxybenzene2-Bromoalkyl arenePd catalyst, oxazolinyl ligand, K₂CO₃Substituted Stilbene74% rsc.org

Note: This table is illustrative and based on reactions with a similar isomer.

Beyond the Heck reaction, this compound can be a substrate for a variety of other palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, for the formation of new C-C bonds. pitt.eduresearchgate.net The presence of two iodine atoms allows for sequential or double coupling reactions, enabling the synthesis of complex molecular architectures.

For instance, the Sonogashira coupling of 1,2-diiodocyclohexene with terminal alkynes demonstrates the utility of diiodo-substrates in forming dialkynylated products. researchgate.net Similarly, organocopper reagents under palladium catalysis have been shown to be effective for C-C bond formation at sterically hindered positions, which could be relevant for reactions involving the substituted core of this compound. nih.gov

Cross-dehydrogenative coupling (CDC) reactions represent another modern approach to C-C bond formation, although these typically involve the activation of C-H bonds rather than C-I bonds. nih.gov However, the principles of designing selective coupling reactions are broadly applicable.

The choice of catalyst, ligands, and reaction conditions is critical in controlling the selectivity and efficiency of these cross-coupling reactions, particularly when seeking to perform selective single or double functionalization of the diiodo-dimethoxybenzene scaffold.

Cycloaddition Reactions and Mechanistic Studies

The reactivity of this compound in cycloaddition reactions is primarily understood through the behavior of its analogs and related structural motifs, particularly alkynyl derivatives and corresponding quinones. These studies provide insight into the electronic and steric factors that influence reaction pathways.

[2+2] Cycloaddition-Retroelectrocyclization Reactions of Alkynyl Analogs

While specific studies on alkynyl derivatives of this compound are not extensively documented, the general mechanism of the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction provides a framework for predicting their reactivity. This reaction is a highly efficient, "click-like" method for synthesizing donor-acceptor chromophores from electron-rich alkynes and electron-deficient alkenes, such as tetracyanoethylene (B109619) (TCNE). nih.govnih.gov An alkynyl analog of this compound, featuring an electron-donating dimethoxy-diiodo-phenyl group, would be considered an electron-rich alkyne.

The mechanistic pathway is notable for being an autocatalytic process, where the final 1,1,4,4-tetracyanobuta-1,3-diene product catalyzes the initial cycloaddition step. nih.govnih.gov The reaction proceeds through a stepwise formation of a transient cyclobutene (B1205218) intermediate, which can be detected under specific conditions. nih.gov This intermediate subsequently undergoes a concerted retro-electrocyclization to yield the final, highly conjugated product. nih.gov The entire process is atom-economic, forming no side-products. nih.gov

Interestingly, the regioselectivity of the CA-RE reaction can be subject to "inverted" pathways depending on the specific reactants, as has been observed in reactions with tetracyanoquinodimethane (TCNQ). zendy.io This highlights the subtle electronic effects that can dictate the outcome of such cycloadditions.

Photocycloaddition Studies Involving Related Quinones

Quinones that are structurally related to this compound (i.e., methoxy-substituted benzoquinones) are known to participate in photocycloaddition reactions. These reactions are initiated by the absorption of light, which promotes the quinone to an excited triplet state (either n–π* or π–π*), making it reactive toward other molecules like alkynes. rsc.org

The nature of the quinone's excited state influences the reaction's outcome. For electron-rich quinones, such as methoxy-p-benzoquinones, the [2+2] photocycloaddition with alkynes typically proceeds through a π–π* triplet state to yield fused cyclobutene products as the major isomers. rsc.org The reaction mechanism can also involve the formation of an ion-radical pair, which plays a key role in the cycloaddition process. rsc.org

In addition to [2+2] cycloadditions, related ortho-quinone methides have been shown to undergo visible-light-induced [6+4] cycloaddition reactions in the presence of a photoredox catalyst, leading to the formation of complex benzoxepine (B8326511) structures. rsc.org The photochemical behavior of quinones is also evident in photoinduced electron transfer reactions, where dimethoxy-substituted quinones can act as quenchers for excited-state complexes. iaamonline.orgmdpi.com

Table 1: Cycloaddition Reactions of Related Analogs

Reaction Type Reactants Key Features Products
[2+2] Cycloaddition-Retroelectrocyclization Electron-rich alkyne + TCNE Autocatalytic; proceeds via cyclobutene intermediate. nih.govnih.gov 1,1,4,4-Tetracyanobuta-1,3-diene derivatives. nih.gov
[2+2] Photocycloaddition Methoxy-p-benzoquinone + Alkyne Involves quinone triplet state; can form cyclobutene or p-quinone methides. rsc.org Fused cyclobutenes. rsc.org
[6+4] Photocycloaddition Ortho-quinone methide + Pentafulvene Requires a photoredox catalyst. rsc.org Benzo[b]cyclopenta[e]oxepines. rsc.org

Derivatization Strategies for Specific Functional Groups

The two iodine atoms on the benzene ring of this compound are primary sites for chemical modification, making the compound a valuable precursor for more complex molecules. Palladium-catalyzed cross-coupling reactions are the most prominent derivatization strategies.

The differential reactivity of the two C-I bonds allows for selective and sequential functionalization. Aryl iodides are significantly more reactive in cross-coupling reactions than aryl bromides, a principle that can be extended to the di-iodo compound where one position can be selectively reacted under carefully controlled conditions. wikipedia.org This selective reactivity is crucial for building unsymmetrical molecules.

Sonogashira Coupling: This reaction is a powerful tool for forming C(sp²)-C(sp) bonds by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org Studies on related diiodoheterocycles show that mono-alkynylation can occur with high regioselectivity, leaving the second iodine atom available for a subsequent, different coupling reaction. rsc.org This stepwise approach enables the synthesis of unsymmetrical di-alkynylated aromatic compounds. Copper-free Sonogashira variants have also been developed to prevent the undesired side reaction of alkyne homocoupling. wikipedia.org

Suzuki Coupling: The Suzuki reaction, which couples an aryl halide with an organoboron compound, is another key derivatization method. Research on the sequential, chemo-selective Suzuki coupling of di-halo-benzenes demonstrates that mono-arylation can be achieved with high selectivity, providing a route to unsymmetrically substituted bi-aryl and terphenyl systems. researchgate.net

The synthetic utility of halogenated 2,4-dimethoxybenzene scaffolds is highlighted in the synthesis of the HIV integrase inhibitor, Elvitegravir. researchgate.net Although these syntheses start with bromo- or fluoro-analogs, the strategies employed, such as condensation with dialkyl carbonates, cyclization to form quinolone rings, and subsequent Negishi cross-coupling, showcase how the halogen and methoxy groups serve as essential synthetic handles for constructing complex pharmaceutical agents. researchgate.netgoogle.com

Table 2: Derivatization Strategies for this compound

Reaction Type Reagents Functional Group Targeted Product Type
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base. wikipedia.orglibretexts.org C-I Arylalkyne. wikipedia.org
Suzuki Coupling Arylboronic acid, Pd catalyst, Base. researchgate.net C-I Bi-aryl derivative. researchgate.net
Negishi Coupling Organozinc reagent, Pd catalyst. researchgate.net C-I Alkylated/Arylated derivative. researchgate.net
Condensation/Cyclization Dialkyl carbonate, N,N-dimethylformamide dimethyl acetal, (S)-valinol. researchgate.net Methoxy group (as leaving group in cyclization) Quinolone derivative. researchgate.net

Applications As Versatile Building Blocks in Complex Chemical Synthesis and Materials Science

Precursors for Advanced Organic Frameworks

The di-functional nature of 1,5-diiodo-2,4-dimethoxybenzene makes it an ideal monomer for the synthesis of polymeric and oligomeric materials. The two iodo-substituents can participate in polymerization reactions, leading to the formation of extended conjugated systems.

Poly(p-phenylenevinylene) (PPV) and its oligomers are a class of conducting polymers known for their electroluminescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of PPV oligomers often relies on palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions.

In a typical Sonogashira coupling, an aryl dihalide is reacted with a di-alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. While direct experimental data for the use of this compound in this specific context is not extensively documented, its structure is well-suited for such reactions. The two iodo groups can readily participate in sequential Sonogashira couplings with a suitable di-alkyne monomer. The presence of the electron-donating methoxy (B1213986) groups would be expected to influence the electronic properties of the resulting oligomer, potentially enhancing its electron-rich nature and tuning its emission color.

A plausible synthetic route would involve the reaction of this compound with a protected acetylene, followed by deprotection and subsequent coupling with another molecule of the di-iodo compound or a different aryl halide to build up the oligomer chain. The reactivity of the iodo-substituents, which is generally higher than that of bromo- or chloro-substituents, allows for milder reaction conditions.

Mesoporous silica (B1680970) materials are characterized by their high surface area and ordered pore structure, making them excellent supports for catalysts and functional materials. The incorporation of organic molecules into the silica framework can impart new functionalities to the material.

While the direct incorporation of this compound into mesoporous silicas is not widely reported in the scientific literature, the functionalization of silica surfaces with organo-iodide compounds is a known strategy for creating hybrid materials. In principle, this compound could be chemically tethered to the silica surface through a suitable linker, or it could be incorporated as a free molecule within the pores. The resulting hybrid material could potentially be used in applications such as catalysis, where the iodo-substituents could act as catalytic sites or as handles for further functionalization.

Scaffold for the Construction of Diverse Molecular Architectures

The ability to selectively functionalize the two iodo-substituents of this compound makes it a valuable scaffold for the synthesis of a wide range of complex organic molecules, including dyes and biologically active compounds.

Xanthene dyes, such as fluorescein (B123965) and rhodamine, are a class of brightly colored and highly fluorescent compounds with numerous applications in biology, medicine, and technology. The synthesis of the xanthene core typically involves the condensation of a resorcinol (B1680541) derivative with a phthalic anhydride (B1165640) or a related electrophile.

Although direct synthesis from this compound is not a common route, its structure provides a potential starting point for the synthesis of novel xanthene derivatives. For instance, the iodo-substituents could be converted to more reactive functional groups, such as Grignard reagents or boronic esters. These intermediates could then be reacted with a suitable partner to construct the xanthene skeleton. The methoxy groups on the benzene (B151609) ring would be expected to influence the spectral properties of the resulting dye, potentially leading to new chromophores with tailored absorption and emission characteristics.

Quinones are a class of organic compounds that play important roles in biological systems and are also used as industrial dyes and redox-active materials. The synthesis of quinones can often be achieved through the oxidation of hydroquinones or their dialkoxy derivatives. The 2,4-dimethoxy substitution pattern in this compound makes it a potential precursor to quinone structures. Oxidation of the aromatic ring, potentially after modification of the iodo-groups, could lead to the formation of a benzoquinone derivative.

Coumestanes are a class of polyphenolic compounds with a four-ring heterocyclic structure, some of which exhibit estrogenic activity. The synthesis of coumestanes often involves the construction of a coumarin (B35378) ring fused to a benzofuran. While there is no direct evidence of using this compound for this purpose, its di-iodo functionality offers possibilities for intramolecular cyclization reactions that could lead to the coumestan (B1194414) core. For example, after appropriate derivatization of the iodo-groups, a palladium-catalyzed intramolecular lactonization could be envisioned to form the key lactone ring of the coumestan structure.

Development of Electron-Rich and Conductive Polymer Precursors

The development of new conductive polymers is a major focus of materials science research, with potential applications in flexible electronics, sensors, and energy storage. The combination of electron-donating methoxy groups and polymerizable iodo-substituents makes this compound an attractive candidate as a monomer for electron-rich polymers.

Phthalocyanine (B1677752) Synthesis

Phthalocyanines are large, aromatic macrocyclic compounds that have found extensive applications as dyes, pigments, and in photodynamic therapy and molecular electronics. researchgate.net Their synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. researchgate.net While there is no direct report of this compound being used in phthalocyanine synthesis, the closely related compound 4,5-dibromoveratrole (1,2-dibromo-4,5-dimethoxybenzene) has been employed as a precursor in the synthesis of tetrabenzotriazaporphyrins, which are structurally related to phthalocyanines. guidechem.com This suggests a plausible, though hypothetical, route where this compound could be converted to a corresponding phthalonitrile and subsequently used to produce novel, peripherally substituted phthalocyanine derivatives. The dimethoxy substituents would enhance the solubility of the resulting phthalocyanine, a crucial property for its processing and application.

Applications in Molecular Switches and Transistors

The field of molecular electronics seeks to use individual molecules as components in electronic circuits. Dihalogenated aromatic compounds can, in principle, serve as a molecular framework for such devices. However, there is currently no specific research available that details the application of this compound in the fabrication of molecular switches or transistors. The development of such applications would likely involve leveraging the iodine atoms as anchor points to connect the molecule to electrodes.

Design of Two-Photon Initiators

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, data storage, and photodynamic therapy. Molecules designed as two-photon initiators often possess a D-π-A (donor-π-acceptor) or similar structure to enhance their two-photon absorption cross-section. While research has been conducted on the two-photon absorption of atomic iodine, there is a lack of studies focusing on molecules where this compound acts as the core structure for two-photon initiators. researchgate.net The electron-donating methoxy groups and the electron-withdrawing (or polarizable) iodine atoms could potentially be part of a larger chromophore system designed for efficient two-photon absorption, but this remains a speculative application without direct experimental evidence.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective and Chemo-selective Transformations

The presence of two chemically distinct iodine atoms on the benzene (B151609) ring of 1,5-diiodo-2,4-dimethoxybenzene presents a prime opportunity for the development of highly selective cross-coupling reactions. The iodine atom at the 1-position is flanked by two methoxy (B1213986) groups, making it sterically more hindered and electronically different from the iodine at the 5-position. This inherent difference is a key feature that can be exploited for chemoselective transformations.

Future research is expected to focus on the development of catalytic systems that can selectively functionalize one iodo-group over the other. This would allow for the stepwise synthesis of unsymmetrical, disubstituted benzene derivatives, which are valuable precursors for pharmaceuticals, agrochemicals, and functional materials. The Sonogashira coupling, a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, is a particularly promising avenue. Research into the regioselective Sonogashira coupling of polysubstituted iodobenzenes has shown that careful control of reaction conditions and catalyst choice can lead to highly selective mono-alkynylation. For instance, studies on 5-substituted-1,2,3-triiodobenzene have demonstrated that mono- and even double Sonogashira couplings can be achieved with high regioselectivity under ambient conditions. nih.gov A plausible catalytic cycle for such a reaction involves the preferential oxidative addition of palladium to the most sterically accessible and electronically favorable C-I bond. nih.gov

Similarly, the synthesis of unsymmetrical enediynes from diiodoheterocycles like 2,3-diiodobenzothiophene has been achieved through a one-pot sequential Sonogashira coupling with two different alkynes. rsc.org This suggests that a similar strategy could be applied to this compound to create a diverse range of unsymmetrical products. The key to success in these transformations will be the fine-tuning of the catalytic system, including the choice of palladium source, ligands, and reaction conditions, to exploit the subtle differences between the two iodine atoms.

The table below illustrates a hypothetical selective Sonogashira coupling of this compound, which is a key area for future research.

Table 1: Hypothetical Selective Sonogashira Coupling of this compound

Reactant Coupling Partner Potential Product (Mono-alkynylation)
This compound Phenylacetylene 1-Iodo-5-(phenylethynyl)-2,4-dimethoxybenzene
This compound Ethynyltrimethylsilane 1-Iodo-5-((trimethylsilyl)ethynyl)-2,4-dimethoxybenzene

Integration into Sustainable and Green Synthetic Practices

The principles of green chemistry are increasingly guiding synthetic methodologies, and future research on this compound will undoubtedly be influenced by this trend. A major focus will be the development of sustainable and recyclable catalytic systems for cross-coupling reactions involving this diiodo-compound.

Traditional palladium catalysts, while highly effective, are often expensive and can contaminate the final product. Therefore, the development of heterogeneous catalysts or homogeneous catalysts that can be easily recovered and reused is a key research goal. Recent advancements in this area include the use of palladium catalysts supported on various materials, as well as the design of water-soluble ligands that allow for catalysis in aqueous media, simplifying product isolation and catalyst recycling. nih.govd-nb.info For example, the Heck-Cassar-Sonogashira cross-coupling has been successfully performed using a blend of a green solvent (N-hydroxyethylpyrrolidone), water, and an organic base, with sulfonated phosphine (B1218219) ligands that facilitate catalyst recycling. nih.govd-nb.info

Another aspect of green chemistry is the use of milder reaction conditions. Palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Heck reactions, can now be carried out at room temperature in water using micellar catalysis with the aid of surfactants. sigmaaldrich.com Applying these green protocols to reactions with this compound would not only reduce the environmental impact but also potentially improve the selectivity of the transformations by minimizing side reactions that can occur at higher temperatures.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of derivatives of this compound.

Table 2: Green Chemistry Approaches for this compound Chemistry

Green Chemistry Principle Application in this compound Chemistry
Use of Recyclable Catalysts Development of polymer- or silica-supported palladium catalysts.
Use of Safer Solvents Performing cross-coupling reactions in water or bio-based solvents.
Energy Efficiency Conducting reactions at ambient temperature using highly active catalysts.

Exploration in Supramolecular Chemistry and Self-Assembly

The iodine atoms in this compound are not only functional handles for covalent bond formation but can also act as powerful halogen bond donors. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, and it has emerged as a significant tool in crystal engineering and the design of supramolecular assemblies.

Research on the constitutional isomer, 1,2-diiodo-4,5-dimethoxybenzene (B11539), has revealed that the interplay of different non-covalent interactions, particularly halogen bonds, dictates the crystal structure. uchile.clnih.gov In the solid state, 1,2-diiodo-4,5-dimethoxybenzene forms linear chains through C-I···O interactions, which are further interlinked by C-I···I-C interactions. uchile.clnih.gov This demonstrates the potential of diiodo-dimethoxybenzene derivatives to form predictable and well-defined supramolecular architectures.

Future research will likely explore the co-crystallization of this compound with various halogen bond acceptors to create novel supramolecular structures with interesting properties. The methoxy groups, being potential hydrogen bond acceptors, add another layer of complexity and control over the self-assembly process. By carefully selecting the co-formers, it may be possible to construct one-, two-, or three-dimensional networks with applications in areas such as porous materials, sensors, and nonlinear optics. nih.gov

The table below outlines potential co-formers for the supramolecular assembly of this compound and the likely primary interactions.

Table 3: Potential Supramolecular Assemblies with this compound

Co-former Primary Interaction Potential Supramolecular Structure
Pyridine C-I···N Halogen Bond Linear or zigzag chains
1,4-Dioxane C-I···O Halogen Bond Discrete complexes or extended networks
4,4'-Bipyridine C-I···N Halogen Bond 1D ladders or 2D grids

Development of Novel Catalytic Systems for Dihalo-Dimethoxybenzene Chemistry

The development of new and more efficient catalytic systems is a continuous endeavor in organic synthesis. For a substrate like this compound, there is a need for catalysts that not only promote the desired cross-coupling reactions but also offer high selectivity and functional group tolerance.

Future research in this area will likely focus on several key aspects. Firstly, the design of new phosphine ligands and N-heterocyclic carbenes (NHCs) that can fine-tune the steric and electronic properties of the palladium catalyst to achieve higher selectivity in the sequential functionalization of the two C-I bonds. Secondly, there is growing interest in the use of palladium(I) dimers as catalysts, which have shown unique reactivity and selectivity in certain cross-coupling reactions.

Furthermore, the exploration of catalytic C-H activation reactions in the vicinity of the methoxy groups of this compound could open up new avenues for functionalization. While the C-I bonds are the most reactive sites, direct C-H functionalization would offer a more atom-economical approach to creating even more complex molecules. The development of catalytic systems that can selectively activate specific C-H bonds in the presence of the iodo-substituents would be a significant breakthrough.

The table below lists some promising catalytic systems for future research on this compound.

Table 4: Promising Catalytic Systems for Future Research

Catalytic System Potential Application
Palladium/Buchwald-type Ligands Highly selective sequential cross-coupling reactions.
Palladium/N-Heterocyclic Carbene (NHC) Complexes Robust catalysis for challenging coupling partners.
Palladium(I) Dimer Complexes Novel reactivity and selectivity in cross-coupling.
Rhodium or Iridium Catalysts C-H activation and functionalization of the aromatic ring.

Q & A

Q. Table 1: Typical Synthesis Parameters

ParameterOptimal Condition
Iodinating AgentI₂/FeCl₃
SolventDichloromethane
Reaction Temperature50°C
RecrystallizationEthanol, slow cooling

Basic: How is the crystal structure of this compound characterized, and what analytical techniques are critical?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization : Slow evaporation of ethanol solutions produces high-quality crystals.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
  • Refinement : Software like SHELX refines atomic positions, with attention to iodine’s high electron density. The molecule is nearly planar (RMS deviation: 0.033 Å), with intracyclic angles ranging 118.96°–120.73° .

Q. Table 2: Selected Crystallographic Data

ParameterValue
Space GroupP2₁/c
Unit Cell Volume~454 ų
R-factor<0.05
C–I Bond Length2.09–2.11 Å

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated dimethoxybenzenes?

Answer:
Discrepancies, such as misreported halogen positions (e.g., rotational disorder in CSD entry TASBAR ), require:

  • Re-synthesis and Re-analysis : Validate the compound independently using SC-XRD and compare with literature.
  • Disorder Modeling : Apply split-site refinement for disordered atoms, ensuring occupancy factors sum to 1.
  • Cross-Validation : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and symmetry.

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:
Weak non-covalent interactions dominate:

  • C–H⋯O Contacts : Methyl groups form chains along the b-axis (H⋯O distance: ~2.6 Å), slightly below van der Waals radii sums .
  • Halogen Bonding : Iodine participates in Type-I I⋯π interactions (distance: ~3.5 Å) with aromatic rings.
  • Graph-Set Analysis : Descriptors like C(7) classify H-bonding patterns, aiding in lattice energy calculations .

Advanced: How can computational methods predict synthetic routes for iodinated dimethoxybenzenes?

Answer:
Retrosynthetic tools (e.g., Pistachio, Reaxys) prioritize routes based on:

  • Precursor Availability : Starting materials like 1,3-dimethoxybenzene.
  • Reaction Feasibility : Iodination selectivity is modeled using DFT calculations to assess activation energies.
  • Yield Optimization : Machine learning algorithms predict solvent and catalyst combinations, reducing trial-and-error experimentation .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: What biological mechanisms are hypothesized for derivatives of this compound?

Answer:

  • Anticancer Activity : Iodine’s electron-withdrawing effect enhances interaction with DNA topoisomerases, inducing apoptosis.
  • Antimicrobial Targets : Methoxy groups may disrupt bacterial cell wall biosynthesis via inhibition of penicillin-binding proteins .

Advanced: How does isotopic labeling (e.g., ¹²⁵I) aid in pharmacokinetic studies of this compound?

Answer:

  • Tracer Studies : Radiolabeled iodine tracks metabolic pathways in vivo using gamma counting or PET imaging.
  • Stability Testing : Assess deiodination rates in plasma via HPLC-MS to refine drug half-life predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.